molecular formula C12H13ClN2O2 B176708 4-Chloro-6,7-diethoxyquinazoline CAS No. 162363-46-4

4-Chloro-6,7-diethoxyquinazoline

Cat. No. B176708
Key on ui cas rn: 162363-46-4
M. Wt: 252.69 g/mol
InChI Key: HGMQPDNSSYTATF-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-diethoxyquinazolin-4(3H)-one (1.70 g, 7.3 mmol) and POCl3 (3 mL) in toluene (10 mL) was heated at 120° C. for 5 hours to afford 4-chloro-6,7-diethoxyquinazoline as a solid (1.794 g, 98%). 1H NMR (300 MHz, CDCl3) δ 8.88 (s, 1H), 7.45 (s, 1H), 7.39 (s, 1H), 4.31 (m, 4H), 1.58 (m, 6H); LC-MS (ESI) m/z 253 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH2:15][CH3:16])[N:10]=[CH:9][NH:8][C:7]2=O)[CH3:2].O=P(Cl)(Cl)[Cl:20]>C1(C)C=CC=CC=1>[Cl:20][C:7]1[C:6]2[C:11](=[CH:12][C:13]([O:14][CH2:15][CH3:16])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=2)[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC=1C=C2C(NC=NC2=CC1OCC)=O
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.794 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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